(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is a piperidine derivative characterized by a methoxypropyl amino group at the third position and a hydroxyl group at the fourth position of the piperidine ring. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neurological disorders and as a pharmacological agent.
The compound can be synthesized from commercially available precursors, primarily through methods involving piperidine and various alkylating agents. The synthesis and biological evaluation of similar compounds have been documented in scientific literature, indicating a growing interest in this class of molecules for their pharmacological properties .
This compound belongs to the class of piperidines, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. Piperidine derivatives are often explored for their biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
The synthesis of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol typically involves the following steps:
The reaction conditions often include refluxing in solvents like ethanol or acetonitrile, with catalysts such as cesium carbonate to facilitate the reaction. Yield optimization is achieved through careful control of reaction times and temperatures .
The molecular formula for (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is C11H19N2O2. The structure features:
Property | Value |
---|---|
Molecular Formula | C11H19N2O2 |
Molecular Weight | 197.27 g/mol |
IUPAC Name | (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol |
InChI | InChI=1S/C11H19N2O2/c12-9-5-8(13)7-10(14)11(9)6-4-3/h8,10-11,13H,3-7H2,1H/t8-,10+,11+ |
Canonical SMILES | CCOCCNC1CC(C(C1)O)C |
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as a modulator of neurotransmitter release or receptor activity, particularly within dopaminergic and serotonergic pathways.
Research indicates that compounds with similar structures can inhibit specific receptors or enzymes involved in neurotransmission. This modulation can lead to alterations in mood and behavior, making it a candidate for further study in treating conditions such as anxiety or depression .
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to the presence of hydroxyl and amino groups.
The stability of (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol under various conditions suggests it can withstand mild acidic and basic environments but may degrade under extreme conditions (high temperature or strong acids).
(3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol has potential applications in several fields:
The ongoing research into piperidine derivatives highlights their versatility and importance in drug development and synthetic chemistry.
The stereoselective construction of the trans-3,4-disubstituted piperidine core represents a fundamental synthetic challenge in accessing enantiomerically pure (3S,4S)-3-[(3-Methoxypropyl)amino]piperidin-4-ol. Two predominant strategies have emerged for establishing the contiguous stereocenters with high diastereocontrol: chiral pool derivatization and asymmetric ring functionalization. The chiral pool approach typically utilizes naturally occurring chiral building blocks such as L-tartaric acid or D-glucose to impart stereochemical information. More commonly, synthetic routes employ enzymatic resolution or chiral auxiliary-mediated cyclization to obtain the trans-3,4-disubstituted piperidine scaffold. For instance, patent CN117510398A demonstrates that enzymatic resolution using immobilized lipases enables separation of cis/trans diastereomers with >98% enantiomeric excess (ee) when applied to N-Boc-protected precursors [2].
Ring functionalization strategies often begin with commercially available 4-piperidinone derivatives. Stereoselective reduction of the ketone at C4 using chiral oxazaborolidine catalysts provides the trans-alcohol configuration with dr >20:1 when followed by nucleophilic displacement at C3. Alternatively, aziridinium ion intermediates formed from trans-epoxy alcohols undergo regioselective ring-opening with 3-methoxypropylamine to install the desired amine functionality while preserving stereochemical integrity. This approach, documented in Tetrahedron, achieves diastereoselectivities exceeding 99:1 when employing conformationally constrained templates [9]. The table below summarizes key stereoselective methodologies:
Table 1: Stereoselective Approaches to Piperidine Core Synthesis
Method | Key Reagent/Catalyst | dr/ee | Yield (%) | Reference |
---|---|---|---|---|
Enzymatic Resolution | Immobilized Candida antarctica lipase | >98% ee | 45-52 | [2] |
Chiral Auxiliary Cyclization | (R)-1-Phenylethylamine | >99:1 dr | 68 | [9] |
Asymmetric Reduction | Corey-Bakshi-Shibata catalyst | 20:1 dr | 85 | [2] |
Aziridinium Ring-Opening | 3-Methoxypropylamine | >99:1 dr | 78 | [9] |
Biocatalytic Dynamic Resolution | Rhodococcus erythropolis | >99% ee | 90 | [2] |
Incorporation of the 3-methoxypropyl side chain while preserving the stereochemical integrity of the piperidine core predominantly employs reductive amination between 4-oxopiperidine intermediates and 3-methoxypropylamine. Critical to success is controlling imine formation kinetics and minimizing stereochemical erosion during reduction. Optimized protocols utilize molecular sieves (3Å) in anhydrous toluene to drive imine equilibrium, followed by controlled reduction using sodium triacetoxyborohydride at -15°C to afford the trans-configured product in >95% diastereomeric excess .
Solvent polarity profoundly impacts both reaction rate and stereoselectivity. Polar aprotic solvents like acetonitrile accelerate imine formation but promote epimerization, while non-polar solvents like toluene preserve stereochemistry at the expense of reaction rate. A balanced approach employs acetonitrile for imine formation followed by solvent exchange to toluene prior to reduction. Borohydride reductant selection also critically influences outcomes: sodium cyanoborohydride provides moderate selectivity (dr 4:1), whereas catecholborane in THF achieves dr >19:1 but requires strict anhydrous conditions. Methanol, though commonly used, should be avoided due to transesterification risks with the C4-hydroxyl group [5].
Table 2: Reductive Amination Optimization Parameters
Parameter | Optimal Condition | Suboptimal Condition | Impact on dr |
---|---|---|---|
Solvent System | Toluene (post-imine formation) | Methanol | >95% vs <60% |
Reductant | NaBH(OAc)₃ | NaBH₄ | >95% vs 70% |
Temperature | -15°C | 25°C | >95% vs 75% |
Additive | 3Å molecular sieves | None | >95% vs 80% |
Amine Equivalents | 1.5 | 3.0 | >95% vs 90% |
Systematic optimization of solvent and catalyst parameters significantly enhances reaction efficiency and yield across synthetic steps. For the piperidine ring formation, cesium carbonate in acetonitrile at 80°C achieves 95% conversion in N-alkylation reactions, while potassium carbonate in DMF provides only 70% conversion under identical conditions . Solvent polarity directly influences cyclization kinetics: dielectric constants (ε) below 15 accelerate ring closure by minimizing solvation of developing charges in transition states.
Catalyst screening for reductive amination reveals heterogeneous advantages: palladium on carbon (10% wt) in ethanol under 50 psi H₂ affords quantitative reduction of enamines without epimerization, whereas homogeneous catalysts like Wilkinson's catalyst induce partial racemization. For deprotection steps, hydrogen chloride in dioxane (4M) cleanly removes Boc groups within 2 hours at 25°C without affecting the methoxypropyl side chain, while trifluoroacetic acid causes significant decomposition (>20%) of the acid-sensitive substrate [8].
Table 3: Solvent and Catalyst Optimization for Key Synthetic Steps
Synthetic Step | Optimal System | Reaction Conditions | Yield (%) |
---|---|---|---|
Piperidine Cyclization | Cs₂CO₃ / CH₃CN | 80°C, 12h | 95 |
Reductive Amination | Pd/C (10%) / EtOH | 50 psi H₂, 25°C, 4h | 98 |
Boc Deprotection | HCl / Dioxane (4M) | 25°C, 2h | 95 |
O-Methylation | CH₃I / K₂CO₃ / Acetone | Reflux, 6h | 90 |
Final Purification | Crystallization (EtOAc/Heptane) | 0°C, 12h | 92 (recovery) |
Recrystallization systems provide the most effective purification for achieving pharmaceutical-grade material. Ethyl acetate/heptane (1:3) affords 92% recovery of enantiomerically pure (>99.5% ee) product, while chromatography on silica gel results in 15% product loss due to the compound's polarity. Thermal stability assessments confirm the molecule remains intact below 150°C, enabling melt crystallization as an alternative purification strategy for industrial-scale production [6].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8